molecular formula C22H19ClN4O B2926987 4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 923141-14-4

4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2926987
CAS No.: 923141-14-4
M. Wt: 390.87
InChI Key: RXIYYXOTVMWICC-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a sophisticated small molecule based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its strong affinity for kinase enzymes and resemblance to purine bases . This compound is specifically designed for advanced pharmacological screening and development, particularly in the field of oncology. The 1H-pyrazolo[3,4-b]pyridine core is a subject of intense research, with over 300,000 such compounds described in scientific literature and patents, and several derivatives progressing to investigational and approved drug status . Pyrazolo[3,4-b]pyridine-based compounds demonstrate potent antitumor effects through diverse mechanisms, including the inhibition of key kinase targets such as Cyclin-Dependent Kinases (CDK2) and Abl kinase . These kinases are critical regulators of the cell cycle and proliferation, making them prominent targets in leukemia and other cancer research . The specific substitution pattern of this compound—featuring a chloro group at the C4 position, a methyl at C3, a phenyl at N1, and a phenylethyl carboxamide at C5—is engineered to optimize interactions with the ATP-binding pockets of target kinases, thereby influencing potency and selectivity. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are strongly advised to consult the Safety Data Sheet (SDS) prior to handling and to conduct all risk assessments appropriate for laboratory chemicals.

Properties

IUPAC Name

4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c1-15-19-20(23)18(22(28)24-13-12-16-8-4-2-5-9-16)14-25-21(19)27(26-15)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIYYXOTVMWICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrazolo[3,4-b]pyridine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name / ID (Reference) Substituents Key Properties / Activities
Target Compound 4-Cl, 3-CH₃, 1-Ph, N-(2-phenylethyl) High lipophilicity (phenylethyl), potential CNS penetration, antimicrobial activity
6-Amino-3-methyl-1-phenyl derivative (4) 6-NH₂, 3-CH₃, 1-Ph Enhanced solubility (amino group); anti-tubercular activity (MIC: 1.56 µg/mL)
N-[4-(Acetamidosulfonyl)phenyl] analog (16) 4-Cl, 3-CH₃, 1-Ph, N-(4-acetamidosulfonylphenyl) Improved metabolic stability (sulfonyl group); potential kinase inhibition
Thieno-oxazol derivative (9) 1-isopropyl, N-(2-thiophenyl-oxazol-4-ylmethyl) Lower molecular weight (367.4 Da); fluorescence properties, possible enzyme inhibition
Adamantanyl-4-oxo derivative (12) 4-oxo, N-adamantanyl High lipophilicity (adamantane); partial agonism at cannabinoid receptors

Physicochemical Properties

  • Solubility: The target compound’s phenylethyl group reduces aqueous solubility compared to polar derivatives (e.g., 6-amino analog) .
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-Cl in ’s 4i) exhibit higher melting points (178–209°C) due to crystal packing efficiency , similar to the target compound.

Biological Activity

4-Chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H19ClN4O
  • Molecular Weight : 390.9 g/mol
  • CAS Number : 1021122-37-1

The pyrazolo[3,4-b]pyridine scaffold has been associated with various biological activities, including:

  • Inhibition of Protein Kinases : Compounds within this class have shown significant inhibition of c-Met protein kinase, which is involved in cancer progression. For instance, derivatives have demonstrated IC50 values as low as 0.005 µM against c-Met kinases .
  • GABA Modulation : Some pyrazolo[3,4-b]pyridines exhibit GABA_A receptor allosteric modulation, indicating potential applications in neurological disorders .

Anticancer Activity

Research indicates that compounds similar to 4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine demonstrate potent antiproliferative effects against various cancer cell lines. For example:

  • HeLa and A375 Cell Lines : Studies have shown significant inhibition of cellular proliferation in these human tumor cell lines with IC50 values around 0.36 µM for certain derivatives .

Case Study 1: c-Met Inhibition

A study focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives highlighted the compound's ability to selectively inhibit c-Met kinase. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazole ring could enhance inhibitory potency .

Case Study 2: GABA_A Modulation

Another investigation examined the allosteric modulation of GABA_A receptors by pyrazolo[3,4-b]pyridines. The results suggested that these compounds could serve as potential anxiolytics due to their ability to enhance GABAergic transmission .

Comparative Biological Activity Table

Compound NameIC50 (µM)TargetBiological Activity
This compound0.005c-Met kinasePotent inhibition
Derivative A0.36CDK2Selective anticancer activity
Derivative B1.8CDK9Antiproliferative effects
Derivative CN/AGABA_A receptorAllosteric modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide?

  • Methodology : The compound is synthesized via a multi-step condensation reaction. A pyrazolo[3,4-b]pyridine core is functionalized using N-arylsubstituted α-chloroacetamides or similar reagents. Key steps include:

Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters.

Chlorination at the 4-position using POCl₃ or PCl₅ under reflux .

Introduction of the N-(2-phenylethyl)carboxamide group via nucleophilic substitution or coupling reactions (e.g., HATU-mediated amidation) .

  • Critical Data :

StepYield (%)Purification Method
Cyclization65–75Column chromatography (SiO₂, EtOAc/hexane)
Chlorination80–85Recrystallization (ethanol)
Amidation60–70HPLC (C18 reverse phase)

Q. How is the compound characterized analytically?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 4.3 ppm for CH₂ in phenethyl group) .
  • HPLC-MS for purity assessment (e.g., >95% purity, [M+H]⁺ m/z calculated: 434.1) .
  • X-ray crystallography to resolve ambiguities in stereochemistry or regiochemistry (if crystalline) .
    • Common Pitfalls : Overlapping signals in NMR due to aromatic protons; use DEPT-135 or 2D-COSY for clarity.

Advanced Research Questions

Q. How to optimize reaction yields for the chlorination step?

  • Methodology :

  • Reagent Screening : Compare POCl₃ vs. PCl₅ in DMF or toluene. PCl₅ in toluene increases selectivity for 4-chloro substitution (yield: 85% vs. 72% with POCl₃) .
  • Temperature Control : Maintain reflux at 110°C for 6 hours to minimize side products (e.g., di-chlorinated byproducts).
  • Kinetic Monitoring : Use in-situ IR to track carbonyl peak disappearance (C=O stretch at 1700 cm⁻¹) .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in kinase inhibition assays (IC₅₀ values ranging from 0.1–10 µM):

Assay Conditions : Variations in ATP concentration (1 mM vs. 10 µM) or buffer pH (7.4 vs. 8.0) alter binding affinity .

Protein Source : Recombinant vs. native kinases may exhibit structural differences affecting inhibitor binding .

  • Resolution : Standardize protocols using recombinant kinases and fixed ATP levels (1 mM). Validate with orthogonal methods (e.g., SPR or ITC) .

Q. What strategies improve solubility for in vivo studies?

  • Approaches :

  • Salt Formation : Use hydrochloride or mesylate salts (improves aqueous solubility by 10–20×) .
  • Co-Solvents : DMSO/PEG-400 mixtures (80:20 v/v) achieve 5 mg/mL solubility .
  • Prodrug Design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .

Methodological Notes

  • Synthetic Challenges : Steric hindrance at the 3-methyl position may require bulky base catalysts (e.g., DBU) for efficient amidation .
  • Contradiction Analysis : Conflicting spectral data often arise from polymorphic forms; use PXRD to identify crystalline phases .

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